molecular formula C12H7N3S B14886066 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile

Cat. No.: B14886066
M. Wt: 225.27 g/mol
InChI Key: LXQJRBQVSGGFMJ-UHFFFAOYSA-N
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Description

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is a heterocyclic compound that features a fused imidazo[1,5-a]pyridine ring system with a thiophene moiety attached at the 3-position and a nitrile group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile typically involves cyclocondensation reactions. One common method includes the reaction of 2-aminopyridine with thiophene-2-carboxaldehyde in the presence of a suitable catalyst and solvent. The reaction conditions often require heating and may involve the use of an acid catalyst to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve optimizing the laboratory-scale synthesis for larger-scale production. This could include the use of continuous flow reactors and more efficient catalysts to improve yield and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: Electrophilic substitution reactions can occur on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) for bromination.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives of the thiophene ring.

Scientific Research Applications

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound can also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but differ in the substitution pattern, leading to variations in their chemical and biological properties.

    Thiophene-containing heterocycles: Compounds like thiophene-2-carboxamide and thiophene-2-carboxylic acid share the thiophene moiety but have different functional groups attached.

Uniqueness

3-(Thiophen-2-yl)imidazo[1,5-a]pyridine-1-carbonitrile is unique due to the combination of the imidazo[1,5-a]pyridine core with a thiophene ring and a nitrile group. This specific arrangement imparts distinct electronic and steric properties, making it a versatile scaffold for drug development and materials science applications .

Properties

Molecular Formula

C12H7N3S

Molecular Weight

225.27 g/mol

IUPAC Name

3-thiophen-2-ylimidazo[1,5-a]pyridine-1-carbonitrile

InChI

InChI=1S/C12H7N3S/c13-8-9-10-4-1-2-6-15(10)12(14-9)11-5-3-7-16-11/h1-7H

InChI Key

LXQJRBQVSGGFMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N=C(N2C=C1)C3=CC=CS3)C#N

Origin of Product

United States

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